molecular formula C16H14N2OS B2784814 N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide CAS No. 922966-77-6

N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide

Cat. No.: B2784814
CAS No.: 922966-77-6
M. Wt: 282.36
InChI Key: DFBYIOBDZXSAKH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the benzothiazole nucleus are extensively investigated due to their wide spectrum of pharmacological activities, which include antimicrobial, anticancer, anthelmintic, and anti-diabetic properties . The benzothiazole scaffold is a privileged structure in heterocyclic chemistry, serving as a versatile template for the development of novel therapeutic agents . The core structure, consisting of a benzene ring fused to a thiazole, is present in various natural and synthetic bioactive molecules . In research settings, amides incorporating N-benzo[d]thiazole substituents are valuable for studying supramolecular chemistry and crystal engineering, as they readily form diverse structures through hydrogen bonding and other intermolecular interactions, such as N—H⋯O, N—H⋯N, and C—H⋯O bonds . This makes them useful for designing new molecular assemblies and understanding solid-state properties. This product is intended for research and laboratory use only. This compound is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-14-15(10-13)20-11-17-14/h1-5,7-8,10-11H,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBYIOBDZXSAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide typically involves the following steps:

  • Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

  • Attachment of the Phenylpropanamide Group: The phenylpropanamide group is then introduced through a nucleophilic substitution reaction, where the amine group of the benzothiazole reacts with an activated phenylpropanoic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

2.1. Hydrolysis

The amide bond in N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide can undergo hydrolysis under acidic or basic conditions, yielding the parent carboxylic acid and amine.

Reaction conditions :

  • Acidic hydrolysis: HCl or H₂SO₄ at elevated temperatures.

  • Basic hydrolysis: NaOH or KOH in aqueous solvents.

2.2. Nucleophilic Substitution

The benzo[d]thiazole ring may participate in substitution reactions, particularly at the 6-position (if substituted). For example:

  • Bromination : Substituted analogs (e.g., 6-bromo derivatives) can undergo nucleophilic aromatic substitution under specific conditions.

  • Alkylation/Alkoxylation : Introduction of alkyl or alkoxy groups via SNAr mechanisms, depending on substituent electronics.

2.3. Thermal Stability

Thermogravimetric analysis (TGA) of related benzothiazole amides reveals stability up to ~150°C, with decomposition occurring at higher temperatures due to oxidation .

3.1. Crystallographic Data

For analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide):

  • Crystal system : Monoclinic or triclinic, depending on substituents .

  • Dihedral angles : Substituent positioning influences intermolecular interactions (e.g., dihedral angles between aromatic rings) .

3.2. Biological Activity

While direct data for this compound is unavailable, related derivatives exhibit:

  • Hemostatic activity : EC₅₀ values ranging from 1.86–476.3 μmol/L, depending on substituents .

  • Coagulation effects : Modulation of intrinsic/extrinsic pathways via interactions with fibrinogen or clotting factors .

Scientific Research Applications

Medicinal Chemistry

N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. These compounds have been investigated for their potential as inhibitors of specific enzymes and receptors, making them candidates for various therapeutic applications.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds with similar structures demonstrate potent inhibition of human type IIα topoisomerase, a target in cancer therapy. The IC50 values for these compounds typically range from 0.14 to 8.59 µM against A549 (lung), MCF7 (breast), and HeLa (cervix) cancer cell lines, indicating strong anticancer potential .

Anti-inflammatory Properties

Several benzothiazole derivatives have been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the activity of H+/K+ ATPase, with some derivatives exhibiting IC50 values lower than the standard drug omeprazole . This suggests that this compound may also possess similar anti-inflammatory properties.

The biological activity of this compound extends beyond anticancer and anti-inflammatory effects. Its interactions with biological targets can lead to various therapeutic applications.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, some related compounds have shown competitive inhibition against bacterial enzymes, which could pave the way for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in the development of effective drugs based on this compound. Modifications to the benzothiazole moiety or the phenylpropanamide backbone can significantly influence pharmacological activity and selectivity for biological targets .

Drug Development Potential

The compound's properties make it a candidate for further development into pharmaceuticals targeting cancer and inflammation-related diseases. The ability to modulate key biological pathways positions it as a promising lead compound in drug discovery programs aimed at treating proliferative diseases .

Case Studies and Research Findings

Several studies have focused on derivatives of benzothiazole and their biological implications:

Study ReferenceCompound TestedBiological TargetIC50 Value
Benzothiazole DerivativesTopoisomerase IIα0.14 - 8.59 µM
Benzothiazole-Hydrazone AnaloguesH+/K+ ATPaseLower than Omeprazole
Pyrazole-Based InhibitorsBacterial Enzyme DapEIC50 = 17.9 µM

These findings illustrate the versatility and potential applications of benzothiazole derivatives, including this compound.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds listed in share a benzothiazole core but differ in substituents and functional groups. Below is a comparative analysis:

Key Observations

Structural Variations: The target compound lacks the 2-methoxybenzamide and heterocyclic amino groups (e.g., pyridine, pyrimidine, thiazole) present in 7q–7t. The absence of chlorine or methyl groups (as in 7q and 7r) might lower electrophilicity, altering reactivity in biological systems.

Melting Points :

  • Compounds with bulkier substituents (7t ) exhibit higher melting points (237.7–239.1 °C), likely due to increased intermolecular forces (e.g., hydrogen bonding from thiazole). The target compound’s simpler structure could result in a lower melting point, though experimental data are needed.

Synthetic Efficiency: Yields for 7q–7t range from 68–77%, with purities ≥90%.

Biological Activity

N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide is a compound that falls within the thiazole derivative category, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through a detailed analysis of available literature.

Overview of Biological Activities

Thiazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity : Many benzothiazole derivatives demonstrate significant anticancer properties. For instance, compounds with similar structures have shown in vitro activity against various cancer cell lines, including those resistant to conventional therapies .
  • Antimicrobial Effects : These compounds often possess antimicrobial and antifungal properties, making them potential candidates for treating infections.
  • Anti-inflammatory and Analgesic Properties : The compound may also exhibit anti-inflammatory effects, which are crucial in managing pain and inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Caspase Activation : Some benzothiazole derivatives have been shown to activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is particularly significant in the context of anticancer activity, where inducing programmed cell death is a therapeutic goal .
  • Blood Coagulation : Research indicates that certain derivatives can influence blood coagulation pathways. For instance, modifications in the structure can enhance or reduce platelet aggregation and coagulation activity through intrinsic and extrinsic pathways .
  • Biochemical Pathways : The interaction with various biochemical pathways suggests that these compounds can modulate multiple targets within biological systems, contributing to their diverse effects.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds:

  • Anticancer Studies :
    • A series of benzothiazole derivatives were tested against cancer cell lines such as U937 (human lymphoma) and MCF-7 (breast adenocarcinoma). Results indicated that compounds with specific structural features exhibited IC50 values as low as 5.2 μM, demonstrating potent anticancer activity .
    • The activation of procaspase-3 was confirmed as a key mechanism for inducing apoptosis in these studies.
  • Coagulation Activity :
    • In vitro assays evaluated the blood coagulation activities of benzothiazole derivatives through APTT, PT, and TT tests. Notably, compound Q2 showed significant partial coagulation activity with reduced capillary permeability at concentrations ranging from 5 to 50 μmol L⁻¹ .
    • Table 1 summarizes the coagulation assay results for selected compounds:
CompoundAPTT (seconds)PT (seconds)TT (seconds)Activity Level
Q238.8412.529.13Significant
Q840.0010.028.00Moderate
Control45.0015.030.00Baseline

Q & A

Q. What are the common synthetic routes for N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
  • Step 2: Coupling of the benzothiazole intermediate with 3-phenylpropanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
  • Critical Parameters:
    • Temperature: Elevated temperatures (60–80°C) for cyclization; room temperature for amide coupling.
    • Catalysts: Triethylamine or DMAP to enhance coupling efficiency.
    • Purification: Column chromatography or recrystallization to isolate the final product. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR: Identifies aromatic protons (δ 7.2–8.1 ppm) and amide NH signals (δ ~10 ppm). The benzothiazole C2 carbon appears at δ ~165 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 337.1).
  • IR Spectroscopy: Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the amide coupling step?

  • Reagent Screening: Test alternative coupling agents (e.g., DCC vs. EDC) and additives (e.g., HOBt, HOAt) to reduce racemization.
  • Solvent Optimization: Use polar aprotic solvents (DMF, THF) with controlled moisture levels to prevent hydrolysis.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield by 15–20% under microwave irradiation (50–100 W) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Metabolic Stability Assays: Use liver microsomes or CYP450 enzymes to identify rapid metabolism. Adjust dosing regimens or modify metabolically labile groups (e.g., methylthio to trifluoromethyl) .
  • Formulation Optimization: Improve solubility via co-solvents (PEG-400) or nanoencapsulation. Validate with pharmacokinetic (PK) studies in rodents .

Q. How does substitution on the benzothiazole ring influence biological activity?

Comparative studies of analogs (Table 1) reveal:

SubstituentPositionActivity Trend
-OCH₃6-positionReduced antimicrobial activity due to steric hindrance
-Cl4-positionEnhanced antitumor potency (IC₅₀: 1.2 μM vs. 8.5 μM for -CH₃)
-SCH₃2-positionImproved solubility but lower target affinity

Q. What methodologies identify the molecular targets of this compound in cancer cells?

  • Chemical Proteomics: Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to isolate binding proteins.
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (e.g., EGFR, VEGFR2) .
  • Molecular Docking: Predict binding modes to ATP-binding pockets using AutoDock Vina or Schrödinger .

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs).
  • Reference Controls: Include positive controls (e.g., doxorubicin) and validate compound purity via orthogonal methods (NMR, LC-MS) .

Q. What in vitro models predict the bioavailability of this compound?

  • Caco-2 Permeability: Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability).
  • Plasma Stability: Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
  • Protein Binding: Use equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .

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